molecular formula C11H9BrN2O B12946540 5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one

5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B12946540
M. Wt: 265.11 g/mol
InChI Key: GVYNBDOXZYDTMX-UHFFFAOYSA-N
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Description

5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a compound belonging to the class of pyridoindoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an indole derivative with a brominated reagent, followed by cyclization to form the pyridoindole structure . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridoindoles .

Scientific Research Applications

5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in developing new therapeutic agents.

    Industry: It may be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs .

Biological Activity

5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₉BrN₂O
  • Molecular Weight : 265.11 g/mol
  • CAS Number : 1892784-13-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notable activities include:

  • Anticancer Properties :
    • Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, studies have shown that it inhibits the growth of human cancer cells by inducing apoptosis and disrupting cell cycle progression.
    • A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its effects involves the modulation of various signaling pathways. It has been suggested that the compound interacts with specific protein targets involved in cell proliferation and survival.
    • Additionally, it may act as an inhibitor of certain kinases that are critical in cancer progression .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties. The compound may mitigate oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in MCF-7 and HCT116 cell lines
Apoptosis InductionPromotes programmed cell death in cancer cells
NeuroprotectionReduces oxidative stress in neuronal models

Case Study: Anticancer Activity

In a controlled study assessing the anticancer properties of this compound:

  • Methodology : Human breast cancer cells (MCF-7) were treated with varying concentrations of the compound.
  • Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value indicating potent activity.
  • : These findings support further investigation into its potential as a therapeutic agent for breast cancer treatment.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

5-bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H9BrN2O/c12-7-2-1-3-8-9(7)6-4-5-13-11(15)10(6)14-8/h1-6,10,14H,(H,13,15)

InChI Key

GVYNBDOXZYDTMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3C=CNC(=O)C3N2)C(=C1)Br

Origin of Product

United States

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